Terpinolene is a p-menthadiene with double bonds at positions 1 and 4(8). It has a role as a sedative, an insect repellent, a plant metabolite and a volatile oil component.
Terpinolene is a natural product found in Camellia sinensis, Hypericum foliosum, and other organisms with data available.
Terpinolene is found in allspice. Terpinolene is a constituent of many essential oils e.g. Citrus, Mentha, Juniperus, Myristica species Parsnip oil (Pastinaca sativa) is a major source (40-70%). Terpinolene is a flavouring ingredient. Terpinolene has been shown to exhibit anti-fungal function (A7932).
See also: Peumus boldus leaf (part of); Cannabis sativa subsp. indica top (part of).
Terpinolene
CAS No.: 586-62-9
Cat. No.: VC20749482
Molecular Formula: C10H16
Molecular Weight: 136.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 586-62-9 |
|---|---|
| Molecular Formula | C10H16 |
| Molecular Weight | 136.23 g/mol |
| IUPAC Name | 1-methyl-4-propan-2-ylidenecyclohexene |
| Standard InChI | InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4H,5-7H2,1-3H3 |
| Standard InChI Key | MOYAFQVGZZPNRA-UHFFFAOYSA-N |
| SMILES | CC1=CCC(=C(C)C)CC1 |
| Canonical SMILES | CC1=CCC(=C(C)C)CC1 |
| Boiling Point | 187 °C 183.00 to 185.00 °C. @ 760.00 mm Hg |
| Colorform | Water-white to pale amber liquid Colorless liquid or oil |
| Flash Point | 64 °C (147 °F) - closed cup 99 °F (37.2 °C) (Closed cup) |
| Melting Point | < 25 °C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
Terpinolene, also known as delta-terpinene, is classified as a cyclic monoterpene with the chemical formula C10H16 and a molecular weight of 136.23 g/mol. Its structure consists of a 10-carbon skeleton featuring two double bonds, composed of two isoprene units, which function as building blocks for many terpenes found in nature . This unique chemical arrangement gives terpinolene its characteristic aromatic properties and contributes to its biological activities.
The compound is highly lipophilic with low molecular mass, high volatility, and a low evaporation point. These properties enable it to be rapidly absorbed by the body, with an aroma that presents quickly but doesn't linger .
Physical Properties
Terpinolene exhibits distinctive physical characteristics that influence its behavior and applications. The following table summarizes the key physical properties of terpinolene:
| Property | Value |
|---|---|
| Physical state | Colorless or pale straw-colored liquid |
| Molecular formula | C10H16 |
| Molecular weight | 136.23 g/mol |
| Boiling point | 184-185°C |
| Density | 0.861 g/mL at 25°C |
| Flash point | 148°F |
| Water solubility | 6.812 mg/L at 25°C |
| Vapor pressure | ~0.5 mm Hg (20°C) |
| Vapor density | ~4.7 (vs air) |
| LogP | 4.33-4.38 at 20-37°C |
Terpinolene is insoluble in water but soluble in organic solvents like ethanol and ether. Due to its volatility, it readily evaporates at room temperature, releasing its distinctive scent .
Natural Occurrence
Plant Sources
Terpinolene occurs naturally in numerous plant species across various botanical families. Its presence contributes to the characteristic aroma profiles of these plants and serves ecological functions, including attraction of pollinators and defense against predators.
The compound is abundant in:
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Coniferous trees: Pine, cypress, and fir trees
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Herbs and spices: Sage, nutmeg, cumin, cardamom, lilac
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Fruits: Apples and citrus fruits
Concentration in Cannabis
Aroma and Sensory Profile
Terpinolene possesses a complex and multifaceted aroma profile that has been described as fresh, sweet, and floral with distinct woody undertones. Perfumers characterize it as a complex top note that manifests quickly due to its high volatility. Its sensory characteristics include:
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Primary aroma notes: Fresh, piney, and woodsy
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Secondary notes: Sweet, citrus, and floral
Research Findings and Clinical Evidence
Scientific interest in terpinolene has generated a growing body of research examining its properties and potential applications. Key findings from recent studies include:
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A systematic review published in 2021 analyzed 57 studies meeting inclusion criteria from an initial pool of 2,449 articles. This comprehensive analysis identified antioxidant, larvicide, and insecticide activities as terpinolene's most well-documented effects .
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The review also noted that while terpinolene shows promise for broad pharmacological applications, the cellular and molecular mechanisms underlying its effects require further elucidation. Additionally, in vivo efficacy and safety have been insufficiently evaluated through preclinical and clinical trials .
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A 2013 study demonstrated sedative effects when terpinolene was administered to mice, suggesting potential applications for anxiety and sleep disorders .
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Research conducted in 2005 indicated potential cardiovascular benefits when terpinolene was combined with flavonoids, specifically in preventing LDL oxidation .
These findings underscore both terpinolene's promise and the need for more rigorous, controlled studies to fully understand its therapeutic potential and optimize its applications.
| Hazard Classification | Description |
|---|---|
| GHS Classification | GHS07, GHS08, GHS09 |
| Signal word | Danger |
| Hazard statements | H304 (May be fatal if swallowed and enters airways) |
| H317 (May cause an allergic skin reaction) | |
| H410 (Very toxic to aquatic life with long-lasting effects) | |
| Risk Statements | 50/53-65-43 |
These classifications indicate that while terpinolene is generally safe in properly formulated products and appropriate concentrations, precautions should be taken when handling the pure compound .
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